molecular formula C9H10O2S B14310420 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol CAS No. 112107-89-8

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Cat. No.: B14310420
CAS No.: 112107-89-8
M. Wt: 182.24 g/mol
InChI Key: YUZVRWYSCAVAPY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: This compound is structurally similar but lacks the hydroxyl groups at positions 4 and 8.

    3,4-Dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur in the heterocyclic ring.

    4H-1-Benzothiopyran, 2,3-dihydro-: Another similar compound with slight structural variations.

Uniqueness

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is unique due to the presence of hydroxyl groups at positions 4 and 8, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.

Properties

CAS No.

112107-89-8

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromene-4,8-diol

InChI

InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2

InChI Key

YUZVRWYSCAVAPY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1O)C=CC=C2O

Origin of Product

United States

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